3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-11-13(6-7)4-3-9(14)12-8-1-2-8/h5-6,8H,1-4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTFSFVTLLGDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Attachment of the Propanamide Moiety: The 4-bromo-1H-pyrazole is then reacted with a suitable propanamide derivative under basic conditions.
Cyclopropyl Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-substituted pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure is compared to pyrazole derivatives in the evidence, focusing on substituents, side chains, and functional groups.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₉H₁₂BrN₃O.
Key Observations:
Halogenation: The target compound’s 4-bromo substituent contrasts with 5-chloro in compounds. Compounds with dual halogens (e.g., 3b, CID 17020467) exhibit higher molecular weights and melting points, suggesting increased crystallinity due to halogen-halogen interactions .
Side Chain Variations: The cyclopropylamide group in the target compound introduces rigidity, which may improve metabolic stability compared to linear alkyl or aryl substituents (e.g., 3a’s phenyl groups) .
Aromaticity and Lipophilicity :
Biological Activity
3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a bromo-substituted pyrazole ring and a cyclopropyl group linked to a propanamide moiety, which may contribute to its unique biological properties.
Chemical Structure and Properties
The compound's chemical formula is , and it has a molecular weight of 246.11 g/mol. Its structure includes a five-membered pyrazole ring with two nitrogen atoms, which is characteristic of pyrazole derivatives.
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-bromopyrazol-1-yl)-N-cyclopropylpropanamide |
| Molecular Formula | C9H12BrN3O |
| Molecular Weight | 246.11 g/mol |
| CAS Number | 1249252-41-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The bromo group on the pyrazole ring allows for hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or receptor binding.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have explored the anticancer potential of pyrazole derivatives, including this compound. Although initial screenings suggested limited efficacy against certain cancer cell lines, further modifications of the structure may enhance its activity.
2. Anti-inflammatory Properties
Preliminary investigations have indicated that compounds within this class may possess anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound, for their anti-inflammatory properties. The study found that certain structural modifications significantly improved anti-inflammatory activity compared to the parent compound.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-Bromo-1H-pyrazole | Moderate anticancer | Simpler structure without cyclopropyl |
| 3-(4-Bromophenyl)-1H-pyrazole | Antimicrobial | Different substituents affect activity |
| 5-Bromo-1H-pyrazol-3-amine | Limited anti-inflammatory | Lacks propanamide moiety |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide, and how can reaction conditions be optimized for higher yields?
- The synthesis typically involves bromination of a pyrazole precursor followed by coupling with a cyclopropylamide moiety. Key steps include using brominating agents like N-bromosuccinimide (NBS) in dichloromethane and catalytic systems (e.g., Pd₂(dba)₃/XPhos) for Buchwald-Hartwig amination to introduce the cyclopropyl group. Optimizing temperature (e.g., 100°C for coupling) and reaction duration (12–16 hours) improves yields, as shown in similar pyrazole-amide syntheses .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR resolves proton environments (e.g., cyclopropyl CH₂ at δ 0.4–0.6 ppm) and pyrazole aromaticity. HRMS validates molecular weight (e.g., [M+H]+ at m/z 284.03), while 2D NMR (COSY, HSQC) clarifies connectivity in crowded spectra. LC-MS monitors purity (>95%) and detects intermediates .
Q. How can researchers assess the aqueous solubility of this compound for in vitro assays?
- Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations. Measure solubility via shake-flask method with UV-Vis quantification. Stability under physiological pH (4–8) should be tested via HPLC to identify degradation products .
Advanced Research Questions
Q. What experimental strategies resolve contradictory biological activity data for this compound across assay platforms?
- Perform orthogonal assays (e.g., enzymatic vs. cell-based) under standardized conditions (pH, temperature, cofactors). Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) . Cross-reference with in silico docking to confirm binding poses .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s kinase inhibition profile?
- Synthesize analogs with modified pyrazole substituents (e.g., 4-iodo vs. 4-bromo) or cyclopropyl variants. Test against kinase panels (e.g., Eurofins KinaseProfiler®) to identify selectivity trends. Molecular dynamics simulations can predict steric/electronic effects on binding .
Q. What methodologies evaluate the environmental persistence and ecotoxicity of this compound during preclinical development?
- Follow OECD guidelines for biodegradation (e.g., OECD 301F) and bioaccumulation (logP via shake-flask). Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Computational tools like EPI Suite predict environmental fate (e.g., t½ in soil) .
Q. How do researchers design stability-indicating methods for long-term storage of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
